molecular formula C17H19NO4S B4299248 3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

Cat. No. B4299248
M. Wt: 333.4 g/mol
InChI Key: ZFAQWHOUXQXPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, also known as PPTP, is a synthetic compound that has gained significant attention in the field of scientific research. PPTP is a potent and selective agonist of the G protein-coupled receptor GPR119, which is primarily expressed in pancreatic beta cells and intestinal L cells. It has been found to have several potential applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.

Mechanism of Action

3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid exerts its effects by binding to and activating the GPR119 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. Activation of this receptor leads to the release of insulin from pancreatic beta cells and GLP-1 from intestinal L cells, which in turn improves glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the stimulation of insulin secretion, enhancement of GLP-1 secretion, and promotion of weight loss. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid in lab experiments is its potency and selectivity for the GPR119 receptor, which allows for precise and targeted manipulation of this receptor. However, one of the limitations of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several potential future directions for research on 3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in humans, and the exploration of its effects on other metabolic pathways and receptors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been found to stimulate insulin secretion from pancreatic beta cells and enhance glucagon-like peptide-1 (GLP-1) secretion from intestinal L cells, leading to improved glucose homeostasis and insulin sensitivity. This compound has also been shown to promote weight loss and reduce food intake in animal models of obesity.

properties

IUPAC Name

3-(4-propoxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-2-9-22-13-7-5-12(6-8-13)14(11-16(19)20)18-17(21)15-4-3-10-23-15/h3-8,10,14H,2,9,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAQWHOUXQXPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
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3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 3
3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 4
3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 5
3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
Reactant of Route 6
3-(4-propoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid

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